molecular formula C19H20ClFN2O B1325621 3-Chloro-5-fluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898784-01-5

3-Chloro-5-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1325621
CAS No.: 898784-01-5
M. Wt: 346.8 g/mol
InChI Key: ZPIARSRZGIKPPC-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of chloro, fluoro, and piperazinomethyl groups attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-chloro-5-fluorobenzophenone, which is then reacted with 4-methylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
  • 3-Chloro-5-fluoro-4’-(4-ethylpiperazinomethyl) benzophenone
  • 3-Chloro-5-fluoro-4’-(4-methylpiperidinylmethyl) benzophenone

Uniqueness

3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the specific combination of chloro, fluoro, and piperazinomethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIARSRZGIKPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642990
Record name (3-Chloro-5-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-01-5
Record name Methanone, (3-chloro-5-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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